1-Thia-4-azaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-thia-4-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NS/c1-2-4-8(5-3-1)9-6-7-10-8/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFXLTDEFZBBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCCS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70556746 | |
| Record name | 1-Thia-4-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177-07-1 | |
| Record name | 1-Thia-4-azaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70556746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Thia 4 Azaspiro 4.5 Decane and Its Analogs
Core Spiro[4.5]decane Scaffold Synthesis
The synthesis of the fundamental spiro[4.5]decane scaffold, which combines a five-membered thiazolidine (B150603) ring and a six-membered cyclohexane (B81311) ring sharing a single carbon atom, is the critical step in producing these compounds. smolecule.com
One of the most efficient and widely utilized strategies for synthesizing the 1-thia-4-azaspiro[4.5]decane core is through one-pot, three-component reactions. This approach allows for the assembly of the complex spiro structure from simple, commercially available starting materials in a single synthetic operation, enhancing efficiency and reducing waste.
A classic and effective method for synthesizing 4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones involves the condensation of a ketone (cyclohexanone or its derivatives), an aromatic amine, and mercaptoacetic acid (also known as thioglycolic acid). nih.govmdpi.com The reaction is typically performed in a non-polar solvent such as dry benzene (B151609) under reflux conditions for several hours. nih.govmdpi.com The mechanism is thought to involve the initial formation of an intermediate, followed by cyclization with mercaptoacetic acid to yield the thiazolidinone ring fused to the spiro system. The presence of the thiazolidinone carbonyl group is confirmed by infrared spectroscopy, with characteristic absorption peaks appearing around 1677–1682 cm⁻¹. nih.gov
Recent advancements have introduced catalysts like iron oxide nanoparticles to improve this reaction, leading to higher yields (78–93%) and significantly shorter reaction times compared to conventional thermal methods (58–79%). researchgate.net Another variation uses dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent in dry tetrahydrofuran (B95107) (THF), which allows the reaction to proceed at room temperature with a much shorter reaction time of about one hour.
Table 1: One-Pot Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-one Derivatives
| Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone, Aromatic Amine, Mercaptoacetic Acid | Dry Benzene | Reflux, 10-12 h | 65–75 | nih.gov |
| Cyclohexanone, Aromatic Amine, Mercaptoacetic Acid | Fe₂O₃ Nanoparticles | Ultrasonication | 78–93 | researchgate.net |
An alternative strategy for the synthesis of thia-azaspiroalkan-3-ones involves the use of Schiff bases (or imines) as key intermediates. mdpi.comnih.gov Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. scispace.com In this approach, a Schiff base is first generated from a cyclic ketone (like cyclopentanone (B42830) or cyclohexanone) and a suitable amine. researchgate.net This intermediate is then reacted with thioglycolic acid in a cyclization step to form the desired spiro-thiazolidinone product. researchgate.netmdpi.com
This process can be conducted as a stepwise synthesis or as a one-pot reaction where the Schiff base is formed in situ. mdpi.comnih.gov For instance, novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.4/5]alkan-3-ones have been synthesized with excellent yields (67–79%) by reacting a pre-formed Schiff base (4-(2-cyclodenehydrazinyl)quinolin-2(1H)-one) with thioglycolic acid in refluxing benzene. mdpi.comnih.gov The formation of the imine group (C=N) is a reversible reaction, and it is a crucial step for building the final heterocyclic system. scirp.org
Table 2: Schiff Base Mediated Synthesis of Thia-azaspiro[4.5]alkan-3-ones
| Precursors | Cyclization Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Schiff base from Cyclohexanone and Aromatic Amine | Thioglycolic Acid (TGA) | Inert anhydrous solvent | 58-93 | researchgate.net |
More complex synthetic routes involve the initial construction of a precursor molecule that already contains the spirocyclic carbon center, followed by a final ring-closing reaction to form the heterocyclic portion of the molecule. These methods offer access to a wider variety of structural analogs.
Iodine-initiated aminocyclization is a powerful method for forming nitrogen-containing rings. tandfonline.com This strategy has been successfully applied to the synthesis of 1-azaspiro[4.5]decanes. tandfonline.com The key step involves an intramolecular cyclization of an acyclic precursor containing both an amine and an alkene, such as an allylaminocyclohexane derivative. tandfonline.comresearchgate.net
In this reaction, molecular iodine (I₂) is used to activate the carbon-carbon double bond, forming a reactive iodonium (B1229267) intermediate. researchgate.netresearchgate.net The tethered amine nucleophile then attacks this intermediate, leading to the formation of the second ring and completing the spirocyclic system. tandfonline.com For example, the synthesis of 3-amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane utilizes an iodine-initiated aminocyclization as a key step to form the azaspirocycle. tandfonline.comtandfonline.com This method provides a direct route to polyfunctionalized azaspirocycles. tandfonline.com
Atom-Transfer Radical Cyclization (ATRC) is a modern synthetic method used for forming C-C bonds in cyclization processes. ub.edu Certain ruthenium complexes are potent catalysts for ATRC reactions. nih.gov The mechanism involves the transfer of a halogen atom from the substrate to the ruthenium catalyst, which generates a radical intermediate. mdpi.comnih.gov This radical then undergoes an intramolecular cyclization onto a tethered double bond or aromatic ring. nih.govchemrxiv.org
While extensively used for creating five-membered lactams, the ATRC methodology has also been applied to the synthesis of six-membered nitrogen-containing rings, making it relevant for constructing azaspirocycle analogs. ub.edu The reaction is typically catalyzed by a transition metal complex, with ruthenium-based catalysts being particularly effective. nih.gov For example, [Cp*RuCl(PPh₃)₂] has been used as a catalyst for intramolecular atom transfer radical additions onto aromatic systems at room temperature. chemrxiv.org This approach allows for the synthesis of complex polycyclic structures under mild conditions. mdpi.com
Palladium-Catalyzed Cross-Coupling Reactions for Azaspiro Compounds
Palladium-catalyzed reactions are powerful tools for constructing complex molecular architectures, including azaspirocycles. chemrxiv.orgfiveable.mersc.org One notable method is the Pd-catalyzed dearomative azaspirocyclization of bromoarenes that have an aminoalkyl group with N-tosylhydrazones. chemrxiv.org This process facilitates azaspirocyclization while introducing carbon substituents, enabling a convergent synthesis of 1-azaspirocycles from furan, thiophene, and naphthalene (B1677914) cores. chemrxiv.org The choice of ligand is crucial for the success of these reactions; for instance, while triphenylphosphine (B44618) (PPh3) can be effective, bidentate phosphine (B1218219) ligands like DPEphos have been shown to improve reaction yields significantly. chemrxiv.org Another approach involves the palladium-catalyzed cascade reaction of dienyl ketone oximes to construct 1-azaspiro[4.4]nonane systems. d-nb.info These state-of-the-art methods highlight the versatility of palladium catalysis in forming C-N bonds to create spirocyclic systems from various precursors. chemrxiv.orgpolyu.edu.hk
Strategies for Derivatization and Functionalization
Once the this compound core is synthesized, it serves as a versatile scaffold for further chemical modification. These derivatizations are key to exploring the structure-activity relationships of this class of compounds.
Glycosylation Reactions Utilizing Acetylated Glycosyl Bromides
The introduction of sugar moieties to the this compound framework is a key strategy for creating novel thioglycosides. nih.govresearchgate.net This is typically achieved through glycosylation reactions with acetylated glycosyl bromides, such as O-acetyl-α-d-glucopyranosyl bromide. nih.govnih.govresearchgate.net For example, 1,3,4-thiadiazole (B1197879) derivatives of the spiro compound can be glycosylated to yield the corresponding thioglycoside derivatives in good yields. nih.gov The success of the reaction is confirmed by spectral data, including the appearance of bands for the glycosyl acetyl carbonyl groups in IR spectra and the characteristic signals of the anomeric proton in NMR spectra. nih.govekb.eg This method allows for the synthesis of complex molecules that combine the structural features of the spirocycle with the chemical diversity of carbohydrates. nih.gov
| Starting Material | Glycosylating Agent | Product | Yield | Ref |
| 1,3,4-Thiadiazole derivative of this compound | O-acetyl-α-d-gluco- or pyranosyl bromide | 1,3,4-Thiadiazole thioglycoside derivatives | 65-75% | nih.gov |
| Thiazolopyrimidinethione derivative | 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide | S-glycoside of triazolopyrimidine | - | ekb.eg |
Introduction of Thiazolopyrimidine and 1,3,4-Thiadiazole Moieties
The this compound scaffold is an excellent starting point for the synthesis of fused heterocyclic systems like thiazolopyrimidines and for introducing 1,3,4-thiadiazole moieties. nih.govresearchgate.netnih.govdntb.gov.ua Thiazolopyrimidine derivatives can be synthesized from the core spiro compound, often with the goal of producing molecules with specific biological activities. nih.govtandfonline.comscholarsresearchlibrary.com Similarly, the synthesis of 1,3,4-thiadiazole derivatives linked to the spiro framework has been extensively reported. nih.govresearchgate.netdntb.gov.ua These syntheses often involve multi-step reactions, starting with the functionalization of the spiro compound to introduce reactive groups that can then be cyclized to form the desired heterocyclic ring. nih.govajprd.com The resulting compounds merge the structural properties of the spirocycle with the well-known chemical and biological significance of the thiazolopyrimidine and 1,3,4-thiadiazole nuclei. nih.govfrontiersin.org
Carboxamide Derivative Synthesis via Cyclocondensation
Carboxamide derivatives of this compound can be synthesized efficiently using a one-pot, three-component cyclocondensation method. researchgate.netresearchgate.net This reaction typically involves the condensation of a carbohydrazide, an appropriate carbonyl compound (like a ketone), and a sulfanyl (B85325) acid (such as mercaptoacetic acid). researchgate.netmdpi.com This approach has been used to generate libraries of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides for biological screening. researchgate.netnih.gov The structure of these compounds is confirmed through various analytical techniques, including IR, NMR, and elemental analysis. researchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Ref |
| 2-Hydroxybenzohydrazide | Ketone | Sulfanyl acid | N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide | researchgate.net |
| 2-Methylfuran-3-carbohydrazide | Ketone | Sulfanyl acid | N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide | researchgate.net |
| Imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide | Ketone | Mercaptoacetic acid | 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl) amide | mdpi.com |
Chemical Transformations on the Spirocyclic Framework
The spirocyclic framework of this compound is amenable to various chemical transformations that allow for fine-tuning of its properties.
The sulfur atom within the thiazolidine ring of the this compound system is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions used, the sulfide (B99878) can be converted to a sulfoxide (B87167) or further to a sulfone. evitachem.com Common oxidizing agents employed for this purpose include hydrogen peroxide. smolecule.com This transformation alters the electronic properties and steric profile of the molecule, which can be useful for modulating its biological activity and physical properties. smolecule.com
Reduction Reactions
Reductive amination serves as a significant strategy for the synthesis of spirocyclic amines, including derivatives of the this compound family. This method typically involves the reaction of a ketone precursor with an amine in the presence of a reducing agent. For instance, the synthesis of related azaspiro compounds has been accomplished through the reductive amination of a ketone, such as 1,4-dioxaspiro[4.5]decan-6-one, using ammonia (B1221849) or primary amines with reducing agents like sodium borohydride (B1222165) (NaBH₄) .
While direct synthesis of the parent this compound via this method is not extensively detailed in the provided context, the synthesis of analogous sulfur-containing spiro-pyrrolidines has been achieved through similar principles. One approach involves the formation of an intermediate like 4-allyl-4-(benzylamino)tetrahydro-2H-thiopyran 1,1-dioxide, which can then undergo further transformations nih.gov. Another related method is the Raney Nickel-mediated reductive cyclization, which has been used for synthesizing fluorinated azaspiro[4.5]decan-1-one derivatives from 3-hydroxyprolinol through oxidation and subsequent reductive amination steps . These examples highlight the utility of reduction reactions in forming the core spirocyclic amine structure.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental reaction type employed in the synthesis of the this compound system. A key strategy involves the reaction of a cyclic ketone bearing a leaving group with a bifunctional nucleophile containing both thiol and amine functionalities.
A clear example is the synthesis of 1-thia-4-azaspiro[4.5]decan-6-one, which proceeds from the reaction of 2-bromocyclohexanone (B1249149) with 2-aminoethanethiol. niscpr.res.in In this process, the amine and thiol groups of 2-aminoethanethiol act as nucleophiles. The reaction is believed to proceed via initial nucleophilic attack, leading to the substitution of the bromine atom and subsequent intramolecular cyclization to form the spiro-thiazolidine ring. This regioselective reaction results in the formation of the spiro-thiazolidinone, with the ketone group migrating to the position originally occupied by the halogen. niscpr.res.in The reaction can be carried out in benzene at room temperature. niscpr.res.in
Furthermore, the core this compound structure is a key component in various multi-component reactions. For example, the one-pot condensation of a cyclohexanone, an aromatic amine, and thioglycolic acid to form 8-substituted-4-aryl-1-thia-4-azaspiro[4.5]decan-3-ones involves a series of nucleophilic additions. nih.govnih.gov The amine initially attacks the ketone, and the resulting Schiff base is then attacked by the thiol group of thioglycolic acid, ultimately leading to the spirocyclic product after cyclization. nih.gov
Table 1: Synthesis of 1-Thia-4-azaspiro[4.5]decan-6-one via Nucleophilic Substitution
| Reactant 1 | Reactant 2 | Product | Solvent | Reaction Time |
|---|
Data from niscpr.res.in
Synthesis of Structurally Related Spiro Systems (e.g., 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide)
The synthesis of structurally related spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, demonstrates the versatility of using cyclic β-keto sulfones as starting materials. dsau.dp.ua Derivatives of this new spiro system have been successfully synthesized by reacting dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols. dsau.dp.uaresearchgate.net
The reaction involves the condensation of the six-membered β-keto sulfone with amino alcohols like N-methylethanolamine or N-benzylethanolamine. dsau.dp.ua This process leads to the formation of the spiro oxazolidine (B1195125) ring fused to the thiopyran 1,1-dioxide ring. Interestingly, the reaction with unsubstituted 2-aminoethanol does not yield the spirocyclic product; instead, it forms the corresponding open-chain enamine. dsau.dp.uaresearchgate.net This difference in reactivity is attributed to the electronic effects of the substituent on the nitrogen atom. Alkyl groups provide a positive inductive effect that stabilizes a resonance structure favorable for spirocyclization, whereas the hydrogen atom in an unsubstituted amino alcohol does not offer sufficient stabilization. dsau.dp.ua The use of a 1.5-fold excess of the amine has been shown to improve both the purity and yield of the resulting spiro compounds. dsau.dp.ua
Table 2: Synthesis of 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide Derivatives
| Keto Sulfone | Amino Alcohol | Product |
|---|---|---|
| Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione | N-Methylethanolamine | 4-Methyl-1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione |
| Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione | N-Benzylethanolamine | 4-Benzyl-1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-dione |
Data from dsau.dp.ua
Spectroscopic and Crystallographic Elucidation of 1 Thia 4 Azaspiro 4.5 Decane Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-thia-4-azaspiro[4.5]decane derivatives, providing detailed insights into the proton and carbon environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectra of this compound derivatives reveal characteristic signals for the protons in both the thiazolidine (B150603) and cyclohexane (B81311) rings. The methylene (B1212753) protons of the thiazolidinone ring (at C2) typically appear as a singlet at approximately 3.37–3.64 ppm. nih.govresearchgate.netmdpi.com Protons of the spiro-cyclohexane ring exhibit complex multiplets in the range of 1.05–1.98 ppm. mdpi.com
Substituents on the scaffold significantly influence the chemical shifts. For instance, in an 8-methyl derivative, the methyl group protons appear as a doublet around 0.86–0.88 ppm. nih.govresearchgate.net In N-acyl derivatives, a singlet for the amide proton (NH) can be observed at around 9.79–10.37 ppm. mdpi.comnih.gov Aromatic protons on a phenyl group attached to the nitrogen atom typically resonate as doublets between 7.20 and 7.34 ppm. nih.gov
¹H NMR Data for Selected this compound Derivatives
| Compound Name | Key ¹H NMR Signals (δ, ppm) |
| 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | 0.88 (d, 3H, CH₃), 1.24–1.77 (m, 9H, cyclohexyl-H), 3.39 (s, 2H, CH₂), 7.20 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H). nih.gov |
| 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | 0.86 (d, 3H, CH₃), 1.24–1.79 (m, 9H, cyclohexyl-H), 3.37 (s, 2H, CH₂), 7.22 (d, 2H, Ar-H), 7.34 (d, 2H, Ar-H). nih.gov |
| N-(8-Methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-phenoxyacetamide | 0.83 (d, 3H, CH₃), 1.03–1.75 (m, 8H, cyclohexyl-H), 3.57 (s, 2H, C₂-H), 4.68 (s, 2H, OCH₂), 6.95–7.32 (m, 5H, Ar-H), 10.33 (s, 1H, NH). nih.gov |
| 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid (8-methyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl) amide | 0.67 (s, 3H, CH₃), 1.28-1.63 (m, 9H, cyclohexyl-H), 3.43 (s, 2H, CH₂S), 9.79 (s, 1H, CONH). mdpi.com |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spiro-carbon atom is a key diagnostic signal, typically appearing around δ 71.44–80.86 ppm. mdpi.commdpi.com The carbonyl carbon (C=O) of the thiazolidinone ring gives a characteristic peak in the downfield region, at approximately δ 167.9–172.3 ppm. nih.govmdpi.com
The carbons of the cyclohexane ring resonate in the range of δ 23.5–39.5 ppm. nih.gov The methylene carbon of the thiazolidinone ring (C2) is typically found around δ 28.80-43.8 ppm. nih.govmdpi.com Aromatic carbons appear in the δ 115.4–161.1 ppm region. nih.gov
¹³C NMR Data for Selected this compound Derivatives
| Compound Name | Key ¹³C NMR Signals (δ, ppm) |
| 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | 23.5–39.4 (cyclohexyl-C), 43.8 (CH₂), 74.2 (spiro-C), 115.4–154.1 (Ar-C), 172.2 (C=O). nih.gov |
| 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | 23.1 (CH₃), 24.0–39.5 (cyclohexyl-C), 43.7 (CH₂), 74.1 (spiro-C), 115.4–161.1 (Ar-C), 172.3 (C=O). nih.gov |
| Methyl (R)-4-benzoyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate | 24.57-35.92 (cyclohexyl-C), 52.74 (O-CH₃), 67.67 (S-CH₂), 80.75 (spiro-C), 125.58-139.13 (Ar-C), 169.72, 170.00 (C=O). mdpi.com |
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in the unambiguous assignment of proton and carbon signals, especially for complex derivatives. dsau.dp.ua HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals long-range (2-3 bond) H-C correlations, which is crucial for assigning quaternary carbons like the spiro-carbon. mdpi.comdsau.dp.ua NOESY provides information about the spatial proximity of protons, aiding in stereochemical assignments. dsau.dp.ua The structures of regioisomers, which can be challenging to distinguish by 1D NMR alone, are often assigned using HMBC spectra.
Mass Spectrometry (MS) Characterization
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of this compound derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, which helps in confirming the elemental composition of the synthesized compounds. mdpi.com
The fragmentation patterns observed in the mass spectra can offer valuable structural information. For instance, in the mass spectrum of 4-(4-bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the molecular ion peaks are observed at m/z 339 and 341, corresponding to the bromine isotopes. nih.gov For 4-(4-fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one, the molecular ion peak appears at m/z 279.3. nih.gov Electron ionization (EI) mass spectra of some derivatives show characteristic fragmentation, including the loss of small molecules. mdpi.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound derivatives. A key diagnostic absorption band is that of the carbonyl group (C=O) in the thiazolidinone ring, which typically appears in the range of 1662–1728 cm⁻¹. nih.govmdpi.comnih.gov
Other characteristic peaks include those for C-H stretching of aromatic and aliphatic groups (around 2851–3062 cm⁻¹), and N-H stretching in N-substituted derivatives (around 3221–3487 cm⁻¹). nih.govnih.govmdpi.com The presence of these characteristic absorption bands provides strong evidence for the formation of the desired this compound framework.
Characteristic IR Frequencies for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | References |
| Carbonyl (C=O) | 1662 - 1728 | nih.govmdpi.comnih.gov |
| C-H (aliphatic) | 2851 - 2951 | nih.govmdpi.com |
| C-H (aromatic) | 3045 - 3062 | nih.govmdpi.com |
| N-H | 3221 - 3487 | nih.gov |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This data is used to determine the empirical formula of the synthesized this compound derivatives. The experimentally found percentages are compared with the calculated values for the proposed structure. A close agreement between the found and calculated values, typically within ±0.4%, serves as a confirmation of the compound's purity and elemental composition. nih.govnih.govmdpi.com
Elemental Analysis Data for Selected this compound Derivatives
| Compound Name | Molecular Formula | Calculated (%) | Found (%) |
| 4-(4-Bromophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | C₁₅H₁₈BrNOS | C, 52.95; H, 5.33; N, 4.12 | C, 52.74; H, 5.19; N, 4.19. nih.gov |
| 4-(4-Fluorophenyl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-one | C₁₅H₁₈FNOS | C, 64.49; H, 6.49; N, 5.01 | C, 64.21; H, 6.31; N, 5.22. nih.gov |
| 2-((5-Methylfuran-2-yl)methylene)-4-(p-tolyl)-1-thia-4-azaspiro[4.5]decan-3-one | C₂₀H₂₀FNO₂S | C, 67.21; H, 5.64; N, 3.92 | C, 67.02; H, 5.51; N, 3.69. mdpi.com |
X-ray Diffraction (XRD) Crystallography
X-ray diffraction (XRD) crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound derivatives, single-crystal XRD analysis provides invaluable insights into their molecular architecture, including precise bond lengths, bond angles, and torsional angles, which collectively define the conformation of the molecule and its packing within the crystal lattice.
Determination of Molecular Conformation (e.g., Thiazolidine Ring Pucker, Cyclohexane Ring Conformation)
The conformation of the constituent rings in this compound derivatives is a critical aspect of their structural chemistry. X-ray crystallography has shown that the five-membered thiazolidine ring and the six-membered cyclohexane ring adopt specific, energetically favorable conformations.
In numerous derivatives of this compound, the thiazolidine ring consistently adopts an envelope conformation . nih.goviucr.orgresearchgate.netgrafiati.com In this arrangement, four of the five atoms are nearly coplanar, while the fifth atom, typically the sulfur atom (S1), is displaced from this plane, acting as the "flap" of the envelope. nih.govgrafiati.com For instance, in the structure of N-(2,6-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide, the five-membered ring (S1/C2/C3/N1/C4) exhibits an envelope conformation with the S1 atom at the flap position. nih.gov The puckering parameters for this ring were determined as Q2 = 0.167 (3) Å and φ2 = 352.2 (12)°. nih.gov Similarly, in 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide, the thiazolidine ring also assumes an envelope conformation. researchgate.net
The cyclohexane ring in these spirocyclic compounds predominantly adopts a chair conformation , which is the most stable conformation for a six-membered ring, as it minimizes both angular and torsional strain. iucr.orgresearchgate.netgrafiati.comnih.govresearchgate.netiucr.org In some instances, this chair conformation may be slightly distorted. nih.gov For example, in N-(2,6-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide, the cyclohexane ring has a distorted chair conformation with puckering parameters Q = 0.585 (7) Å, θ = 2.7 (7)°, and φ = 132 (14)°. nih.gov In contrast, the cyclohexane ring in 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide adopts a normal chair conformation. researchgate.net
The relative orientation of substituents on the cyclohexane ring is also elucidated by XRD. For instance, in 2-(3-indolyl)cyclohexanespiro-5'-hydantoin monohydrate, the indolyl substituent is found in an equatorial position on the chair-form cyclohexane ring. iucr.org
Table 1: Selected Crystallographic Data for the Conformation of this compound Derivatives
| Compound | Thiazolidine Ring Conformation | Cyclohexane Ring Conformation | Reference |
| N-(2,6-Dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide | Envelope (S1 at flap) | Distorted Chair | nih.gov |
| rac-2-Hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one | Envelope (S1 at flap) | Chair | iucr.org |
| 2-Hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide | Envelope | Chair | researchgate.net |
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···O Interactions)
The arrangement of molecules in the crystal, known as crystal packing, is governed by a network of intermolecular interactions. A quantitative analysis of these interactions is crucial for understanding the stability of the crystal lattice and for the field of crystal engineering. iosrjournals.org In the derivatives of this compound, hydrogen bonding plays a significant role in dictating the supramolecular architecture.
Hydrogen bonding is a predominant intermolecular force observed in the crystal structures of these compounds. Both conventional (e.g., N-H···O, O-H···O) and unconventional (e.g., C-H···O) hydrogen bonds are frequently identified. nih.govresearchgate.netnih.gov For example, in the crystal structure of N-(2,6-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide, the molecular conformation and crystal packing are stabilized by both N-H···O and O-H···O hydrogen bonding interactions. nih.gov The title compound is dimerized by inversion symmetry-related intermolecular O—H···N hydrogen bonds, forming an R22(16) motif. iucr.org These dimers can be further interlinked through intermolecular C—H···O hydrogen bonds. iucr.org
Beyond classical hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions also contribute to the stability of the crystal packing. The structure of 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide also features C—H···Cg interactions, where Cg is the centroid of a phenyl ring. researchgate.net These varied interactions lead to the formation of complex three-dimensional networks, influencing the physical properties of the crystalline material.
Table 2: Hydrogen Bond Geometry (Å, °) in a Representative this compound Derivative
| D—H···A | D—H | H···A | D···A | D—H···A | Symmetry Code | Reference |
| O3—HO3···O1 | 0.92 (5) | 1.83 (5) | 2.744 (4) | 175 (5) | (i) | nih.gov |
| N2—HN2···O3 | 0.86 (3) | 2.11 (3) | 2.535 (4) | 110 (3) | - | nih.gov |
Table based on data for N-(2,6-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2-hydroxy-2,2-diphenylacetamide. (D = donor atom, H = hydrogen atom, A = acceptor atom)
Structure Activity Relationship Sar Studies of 1 Thia 4 Azaspiro 4.5 Decane Derivatives
Influence of Substituents on Molecular Interactions and Potency
The potency and molecular interactions of 1-thia-4-azaspiro[4.5]decane derivatives are significantly influenced by the chemical nature of the substituents attached to the core structure. Modifications to the aromatic rings, the spiro ring itself, and the introduction of different chemical groups have led to a range of biological activities.
The introduction of various aromatic and alicyclic groups has a profound effect on the biological activity of this compound derivatives. For instance, the presence of a 4-fluorophenyl group on the nitrogen atom of the spiro ring is a common feature in derivatives studied for their anticancer properties. mdpi.comnih.gov This substitution can enhance binding to biological targets through increased steric bulk and specific electronic effects.
In the context of antiviral activity, particularly against influenza and coronaviruses, substitutions on the cyclohexyl portion of the spiro ring are critical. The bulkiness of the substituent at the C-8 position directly correlates with anti-coronavirus activity. semanticscholar.org While the unsubstituted compound (where R=H) shows no activity, derivatives with a 4-methyl or 4-ethyl group at this position exhibit intermediate activity. semanticscholar.org Further studies on related derivatives targeting focal adhesion kinase (FAK) for anticancer activity showed that compounds with methyl, propyl, or phenyl groups at the eighth position of the spiro-thiazolidinone ring had high inhibitory activities. biruni.edu.tr
Additionally, modifying the aromatic moiety attached to the core structure, such as introducing a 4-tert-butylphenyl group, has been explored in the development of influenza A/H3N2 virus fusion inhibitors. researchgate.net One such compound, bearing methyl substitutions at both the 2- and 8-positions of the spiro ring, demonstrated significant potency. researchgate.net
Table 1: Effect of Aromatic and Alicyclic Substituents on Biological Activity
| Substituent | Position | Target/Activity | Key Finding | Reference(s) |
| 4-Fluorophenyl | N-4 of spiro ring | Anticancer | Common motif in active compounds; introduces favorable steric and electronic effects. | mdpi.comnih.gov |
| Methyl | C-8 of spiro ring | Anti-coronavirus, Anti-influenza, Anticancer (FAK) | Confers intermediate to high activity. | semanticscholar.orgbiruni.edu.trresearchgate.net |
| Ethyl | C-8 of spiro ring | Anti-coronavirus | Confers intermediate activity. | semanticscholar.org |
| Propyl | C-8 of spiro ring | Anticancer (FAK), Anti-influenza | Leads to strong antiviral activity and high FAK inhibition. | biruni.edu.trresearchgate.net |
| Phenyl | C-8 of spiro ring | Anticancer (FAK) | Results in high FAK inhibitory activity. | biruni.edu.tr |
| tert-Butyl | 4-position of phenyl ring | Anti-influenza (H3N2) | A key feature of a class of HA-mediated fusion inhibitors. | researchgate.net |
The attachment of sugar molecules, or glycosyl moieties, to this compound-based structures has been shown to be a significant factor in their anticancer activity. mdpi.com Research indicates that linking a polyhydroxy or polyacetylated cyclic sugar unit via a thioglycosidic bond to related heterocyclic systems can increase activity. mdpi.comresearchgate.netmdpi.com
Specifically, the synthesis of thioglycoside derivatives of 1,3,4-thiadiazoles attached to the this compound scaffold has yielded compounds with moderate to high inhibitory activity against various cancer cell lines, including human liver (HepG-2), prostate (PC-3), and colorectal (HCT116) carcinomas. mdpi.comresearchgate.net Studies comparing acetylated and non-acetylated (deprotected) sugar moieties found that the nature of the sugar substituent influences potency. For instance, in a series of related triazolopyrimidine thioglycosides, derivatives with an acetylated glucopyranosyl moiety showed higher activity against HCT cancer cells than their counterparts with deprotected hydroxyl groups. semanticscholar.org The introduction of acetylated sugar moieties may also enhance solubility.
Table 2: Influence of Glycosylation on Anticancer Activity
| Compound Type | Moiety | Key Finding | Reference(s) |
| Thioglycoside Derivatives | Acetylated Glycosyl Bromides | Used to synthesize active anticancer compounds. | mdpi.comresearchgate.netmdpi.com |
| 1,3,4-Thiadiazole (B1197879) Thioglycosides | Acetylated Sugar Moieties | Enhances solubility and can lead to higher activity against specific cancer cell lines compared to deprotected analogs. | semanticscholar.org |
| 1,3,4-Thiadiazole Thioglycosides | Deprotected Glycosyl Moieties | Generally show activity, but may be less potent than acetylated versions in some cases. | semanticscholar.org |
Substitutions at the C-2 and C-8 positions of the this compound ring system have been identified as critical determinants of antiviral activity. semanticscholar.org Research on anti-coronavirus and anti-influenza agents has consistently shown that a methyl substituent at the C-2 position is essential for activity; unmethylated analogs were found to be devoid of antiviral properties. nih.gov
The size of the substituent at the C-8 position also plays a crucial role. For anti-coronavirus activity, there is a clear dependence on the bulkiness of this group, with activity increasing from hydrogen (inactive) to methyl and ethyl (intermediate activity). semanticscholar.org For anti-influenza A/H3N2 activity, a similar trend was observed. A compound with dimethyl groups at both the C-2 and C-8 positions was identified as a potent inhibitor. researchgate.net Conversely, the absence of a methyl group at the C-2 position or the presence of a bulky substituent at the C-8 position can lead to a significant drop in antiviral activity. researchgate.net Derivatives with methyl, propyl, or phenyl groups at the C-8 position, combined with a C-2 methyl group, have also demonstrated high inhibitory activity against FAK in anticancer studies. biruni.edu.tr
Table 3: Effect of C-2 and C-8 Spiro Ring Substitutions on Biological Activity
| C-2 Substituent | C-8 Substituent | Target/Activity | Key Finding | Reference(s) |
| H | H | Anti-coronavirus | Inactive. | semanticscholar.org |
| H | Phenyl | Anti-coronavirus | Inactive. | nih.gov |
| Methyl | H | Anti-coronavirus | Inactive. | semanticscholar.org |
| Methyl | Methyl | Anti-coronavirus, Anti-influenza A/H3N2 | Active, with the 2,8-dimethyl analog being a potent inhibitor. | semanticscholar.orgresearchgate.net |
| Methyl | Ethyl | Anti-coronavirus, Anti-influenza A/H3N2 | Active, with the 8-ethyl analog showing strong activity. | semanticscholar.orgresearchgate.net |
| Methyl | Propyl | Anti-influenza A/H3N2 | Highly potent activity observed. | researchgate.net |
Conformational Aspects and Their Correlation with Biological Response
While rigid, the scaffold maintains sufficient flexibility for molecular recognition processes. This balance allows derivatives to adopt specific three-dimensional orientations required for optimal interaction with the active sites of enzymes or receptors. For example, in the design of inhibitors for the AP-1 transcription factor, the this compound scaffold was used to mimic the conformation of a peptide, demonstrating its utility in presenting pharmacophoric elements in a precise spatial arrangement. niph.go.jp The defined geometry of the spirocyclic system makes it an ideal candidate for SAR studies, as it provides a stable platform to systematically evaluate the impact of substituent modifications.
Electronic and Steric Effects of Heteroatom Substitution
The identity of the heteroatoms within the spirocyclic framework has a significant impact on the physicochemical properties and, consequently, the biological activity of the resulting compounds. The this compound system contains both sulfur (thia) and nitrogen (aza) atoms.
Replacing a nitrogen atom with sulfur to create the thia-azaspiro scaffold generally enhances the molecule's lipophilicity (fat solubility). This property can influence the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. In contrast, analogs with additional nitrogen atoms, such as triazaspiro compounds, exhibit stronger hydrogen-bonding capabilities, which can be critical for interactions with certain enzymes. Oxygen-containing analogs, like oxa-azaspiro derivatives, are less common but serve as important synthetic intermediates.
Furthermore, the electronic properties of substituents on the aromatic portions of the molecule are crucial. For example, the introduction of an electron-withdrawing 4-fluorophenyl group can improve binding to biological targets through a combination of electronic and steric effects. These findings highlight that both the core heteroatom composition and the electronic nature of peripheral substituents must be considered in the design of potent this compound-based therapeutic agents.
Table 4: Comparison of Spirocyclic Scaffolds by Heteroatom Composition
| Scaffold Type | Key Heteroatoms | Influence on Properties | Example of Biological Relevance | Reference(s) |
| 1-Thia-4-azaspiro | 1 Sulfur, 1 Nitrogen | Enhances lipophilicity. | Anticancer and antiviral activities. | |
| 1-Oxa-azaspiro | 1 Oxygen, 1 Nitrogen | Less common; often synthetic intermediates. | Precursors in organic synthesis. | |
| Triazaspiro | 3 Nitrogens | Stronger hydrogen-bonding capabilities. | Inhibition of enzymes like Trypanosoma brucei trypanothione (B104310) reductase. |
Computational and Theoretical Investigations of 1 Thia 4 Azaspiro 4.5 Decane Systems
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to forecast the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Molecular docking studies have been undertaken to elucidate the mode of action for various derivatives of 1-thia-4-azaspiro[4.5]decane against several biological targets. These studies predict how the spirocyclic scaffold and its substituents orient within the binding pockets of proteins, which is crucial for their inhibitory or agonistic activity.
For instance, derivatives have been docked against dihydrofolate reductase (DHFR), a target for antibacterial and anticancer therapies, to identify possible binding interactions within its active site. researchgate.netmdpi.com In other research, novel 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones were investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAFV600E, key proteins in cancer signaling pathways. nih.gov Docking simulations were also employed to identify the binding cavity for N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives that act as inhibitors of influenza virus hemagglutinin (HA), a crucial protein for viral entry into host cells. nih.gov Furthermore, related oxa-thiaspiro[4.5]decane and dithiaspiro[4.5]decane derivatives have been modeled to understand their potent and selective agonist activity at the 5-HT1A receptor, a target for neurological and psychiatric disorders. nih.govnih.gov
The stability and specificity of a ligand-target complex are determined by the network of interactions between the ligand and the amino acid residues of the protein's active site. Docking studies provide a detailed view of these interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
For inhibitors of influenza hemagglutinin, molecular modeling identified a specific binding cavity for a this compound derivative involving key interactions with residues Arginine-54 and Glutamic acid-57 in the HA2 subunit. nih.gov In studies of related EGFR inhibitors, a water-mediated hydrogen bond with the amino acid residue Threonine-766 in the EGFR pocket is noted as a critical interaction for the quinazoline core, a component often bioisosterically replaced in drug design. nih.gov The analysis of these interactions is fundamental to explaining the structure-activity relationships and guiding the design of more potent and selective inhibitors.
| Target Protein | Derivative Class | Interacting Residues | Reference |
| Influenza Hemagglutinin (HA) | N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide | Arg-54, Glu-57 | nih.gov |
| Dihydrofolate Reductase (DHFR) | 1-Thia-4-azaspiro[4.5]decan-3-one based | Active site interactions | researchgate.net |
| EGFR / BRAFV600E | 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-one | EGFR active site | nih.gov |
A primary goal of molecular docking is to estimate the binding affinity of a ligand to its target, which is often represented as a docking score or predicted binding energy (e.g., in kcal/mol). These scores help in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. A lower binding energy generally indicates a more stable and favorable ligand-protein complex.
For example, in studies of novel inhibitors targeting enzymes like enoyl ACP reductase and DHFR, docking scores for a series of compounds ranged from 4.44 to 6.73, indicating varying degrees of binding strength. mdpi.com In the development of potent 5-HT1A receptor agonists, computational studies complemented experimental findings where lead compounds showed high potency (pD₂ = 9.58). nih.govresearchgate.net While these scores are theoretical, they provide valuable comparative insights. For different classes of compounds targeting steroid receptors, predicted binding energies below -11.00 kcal/mol were considered significant, highlighting the strong potential for interaction. mdpi.com These predictions of affinity are crucial for the rational design of new this compound derivatives with enhanced biological activity.
| Derivative Class | Target Enzyme | Predicted Binding Score Range | Reference |
| Pyrrolyl benzohydrazides | Enoyl ACP Reductase / DHFR | 4.44 – 6.73 (Consensus Score) | mdpi.com |
| 4-Azapregnenes | 5AR type 2, ERα, CYP17A1 | < -11.00 kcal/mol (Significant) | mdpi.com |
| Thieno[3,2-b]pyrrole-5-carboxamides | LSD1 | pIC₅₀ range: 4.046 – 8.174 | preprints.org |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com In the context of drug discovery, MD simulations are often performed on a ligand-protein complex obtained from molecular docking. nih.gov The primary purpose is to assess the stability of the predicted binding pose and to observe the dynamic behavior of the complex under conditions that mimic a physiological environment. mdpi.comnih.gov
The simulation tracks the positions and velocities of atoms in the system, providing insights into conformational changes, the flexibility of the ligand and protein, and the persistence of key intermolecular interactions (like hydrogen bonds) over a specific timescale, typically nanoseconds. mdpi.com For thiazole-containing compounds, which are structurally related to the this compound core, MD simulations have been used to confirm docking results and evaluate the stability of the ligand within the active site. nih.gov Although comprehensive MD simulation studies focused specifically on this compound were not prominently detailed in the reviewed literature, this technique remains a standard and vital step for validating computational predictions for such compounds. nih.gov
Density Functional Theory (DFT) Calculations
Density functional theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. mdpi.com It has become a powerful tool for assessing the structural and electronic properties of organic compounds. mdpi.com
For azaspiro systems, DFT calculations are employed to rationalize stereochemical outcomes of reactions and to determine the energy minima of different molecular conformations. nih.govmdpi.com These calculations provide a deep understanding of the three-dimensional structure and relative stability of various isomers.
Furthermore, DFT is used to compute fundamental quantum chemical parameters that describe a molecule's reactivity, such as hardness (η), softness (S), electronegativity (χ), and electrophilicity (ω). mdpi.com The analysis of frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps to identify the electron-donating and electron-accepting capabilities of the molecule. researchgate.net The distribution of electrostatic potential (MEP) on the molecular surface can identify the most reactive sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net For spiro compounds like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations at the B3LYP/6-31+G(d,p) level have been used to optimize the structure and identify the most stable conformation. mdpi.com These theoretical examinations of energetic and electronic properties are essential for understanding the intrinsic chemical behavior of this compound systems.
Analysis of Solvent-Solute and Non-Covalent Interactions
A comprehensive analysis of the provided search results reveals a notable absence of specific computational and theoretical investigations focused on the solvent-solute and non-covalent interactions of the parent compound, this compound. The existing literature primarily details the synthesis and biological evaluation of various derivatives of this spirocyclic system.
While computational studies are a powerful tool for understanding molecular interactions, including the influence of solvents on molecular conformation and the nature of non-covalent forces that govern supramolecular assembly, such detailed analyses for this compound have not been reported in the available literature. General principles from computational chemistry suggest that the heteroatoms within the this compound scaffold, namely the sulfur and nitrogen atoms, would be expected to participate in hydrogen bonding and other dipole-dipole interactions with polar solvents. Furthermore, the cyclohexane (B81311) ring provides a nonpolar surface capable of engaging in van der Waals forces. However, without specific theoretical studies, any discussion of interaction energies, preferred solvation models, or specific non-covalent interaction motifs remains speculative.
Therefore, due to the lack of dedicated research in this specific area, no detailed research findings or data tables concerning the computational analysis of solvent-solute and non-covalent interactions of this compound can be presented.
Mechanistic Studies of 1 Thia 4 Azaspiro 4.5 Decane Biological Activity
Enzyme Inhibition Mechanisms
The 1-thia-4-azaspiro[4.5]decane scaffold has been a foundation for developing potent enzyme inhibitors, a key strategy in modern drug discovery. By targeting specific enzymes involved in disease progression, these compounds offer the potential for highly selective therapies.
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as adhesion, migration, proliferation, and survival. mdpi.comnih.govmdpi.com Its overexpression is linked to the progression and metastasis of various human cancers, making it a significant target for anticancer therapies. mdpi.comnih.gov FAK inhibitors typically work by binding to the kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways that promote tumor growth. nih.govscbt.com
While the development of FAK inhibitors is an active area of cancer research, current published studies and clinical trials focus on other chemical scaffolds. mdpi.commdpi.com There is no direct scientific literature available that demonstrates the inhibition of Focal Adhesion Kinase by compounds with a this compound core structure.
Fibroblast Growth Factor Receptor 4 (FGFR4) is a tyrosine kinase receptor that, when excessively activated, is implicated in the development of several cancers, most notably hepatocellular carcinoma. peerj.comnih.gov This makes FGFR4 a compelling target for anticancer drug development. nih.gov Inhibitors of FGFR4 can block its signaling pathway, thereby impeding tumor cell growth and proliferation. nih.gov Research into FGFR4 inhibitors has led to the identification of several potent small molecules, with some advancing to clinical trials. nih.gov
While derivatives of the related compound 1-azaspiro[4.5]decan-2-one have been investigated for their anticancer properties, including the inhibition of FGFR4, there are currently no specific studies in the available literature that evaluate this compound or its direct derivatives as inhibitors of the FGFR4 enzyme.
The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an enzyme essential for the virus's replication cycle, making it a prime target for antiviral drugs. nih.govmdpi.commdpi.com Inhibiting Mpro can halt viral replication, and because there is no human equivalent, such inhibitors are expected to have minimal side effects. mdpi.com The thiazolidinone scaffold, which is structurally related to derivatives of this compound, has been identified as a promising framework for Mpro inhibitors. nih.gov In silico studies suggest the thiazolidinone core can mimic the Gln amino acid of the natural substrate, which is key for binding to the enzyme's active site. nih.gov
Furthermore, research has shown that derivatives of 1-thia-4-azaspiro[4.5]decan-3-one can effectively inhibit the replication of human coronavirus 229E. sigmaaldrich.com While these findings highlight the potential of the this compound scaffold for developing anti-coronavirus agents, ongoing mechanistic studies are needed to confirm if the mode of action is specifically through protease inhibition. sigmaaldrich.com
The combination of inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and the BRAF kinase is a therapeutic strategy designed to overcome drug resistance in certain cancers. nih.govresearchgate.net In BRAF-mutated cancers, inhibition of BRAF alone can sometimes lead to a feedback activation of the EGFR pathway, allowing cancer cells to survive. nih.gov By blocking both pathways simultaneously, a more potent and durable antitumor effect can be achieved. nih.govresearchgate.net
A novel series of 4-((quinolin-4-yl)amino)-thia-azaspiro[4.5]alkan-3-ones has been synthesized and identified as dual inhibitors of EGFR and the mutated form BRAFV600E. nih.gov In vitro studies demonstrated that these compounds effectively inhibit both enzymes. The most potent derivatives, compounds 6b and 7b , showed significant inhibitory activity, as detailed in the table below. nih.gov These findings confirm that the this compound scaffold can be effectively modified to create dual-target inhibitors with promising antiproliferative properties. nih.gov
Table 1: Dual Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | IC₅₀ (nM) |
|---|---|---|
| 6b | EGFR | 84 |
| BRAFV600E | 108 | |
| 7b | EGFR | 78 |
| BRAFV600E | 96 |
Data sourced from a study on dual EGFR/BRAFV600E inhibitors. nih.gov
Receptor Modulation and Binding Specificity
Beyond enzyme inhibition, spirocyclic compounds are of great interest for their ability to modulate cell surface receptors, which are central to intercellular communication and physiological regulation.
Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors involved in a wide range of functions in the central and peripheral nervous systems. nih.govabcam.com The M1 subtype, in particular, is a key target for treating the cognitive symptoms of neurodegenerative disorders like Alzheimer's disease. nih.govnih.gov Agonists that are selective for the M1 receptor are sought after because they may offer cognitive benefits while minimizing the side effects associated with the activation of other muscarinic subtypes (M2, M3). nih.govnih.gov
Research into spirocyclic compounds has identified potent M1 muscarinic agonists. Specifically, derivatives of 1-oxa-8-azaspiro[4.5]decane , a structurally related but distinct scaffold containing an oxygen atom instead of sulfur, have shown promise. nih.govnih.gov Compounds like YM796 and YM954 demonstrated M1 agonistic activity and were found to have weaker effects on M2 and M3 receptors, suggesting a degree of subtype selectivity. nih.gov Another study on 1-oxa-8-azaspiro[4.5]decanes identified compounds with a preferential affinity for M1 over M2 receptors. nih.gov
While a patent has described the synthesis of 2,8-dimethyl-1-thia-8-azaspiro[4.5]decane-3-one in the context of developing M1 muscarinic agonists, specific data confirming its activity or selectivity were not provided in the available documentation. google.com Therefore, while related spiro-compounds are confirmed M1 agonists, the muscarinic activity of this compound itself remains an area for further investigation.
Serotonin (B10506) 5HT1A Receptor Binding and Interaction Modes
Derivatives of the this compound class have been investigated as ligands for serotonin receptors, particularly the 5-HT1A subtype, which is a G protein-coupled receptor (GPCR) involved in neurotransmission. wikipedia.org The affinity of these compounds for the 5-HT1A receptor is a critical aspect of their potential pharmacological profile.
Studies on structurally related spirocyclic imides have shed light on the structure-activity relationships (SAR) governing 5-HT1A binding. For instance, replacing a more flexible arylpiperazine fragment with a rigid 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety substituted with a butyl-azaspiro[4.5]decane-7,9-dione terminal group can result in nanomolar affinity for the 5-HT1A receptor. semanticscholar.org One such compound, MM199, demonstrated a high affinity with a Ki value of 5 nM. semanticscholar.org This suggests that bulky, alicyclic terminal fragments like the azaspiro[4.5]decane system are well-accommodated within the 5-HT1A binding site. semanticscholar.org
Interactive Data Table: 5-HT1A Receptor Binding Affinity
| Compound | Description | Ki (nM) | Selectivity |
| MM199 | THIQ derivative with butyl-azaspiro[4.5]decane-7,9-dione terminus | 5 | High for 5-HT1A |
| NAN190 | Reference antagonist | 0.6 | High for 5-HT1A |
| Buspirone | Anxiolytic drug, 5-HT1A partial agonist | 12.3 | 5-HT1A agonist |
Inhibition of Cellular Processes
Beyond receptor modulation, this compound derivatives actively interfere with fundamental cellular processes, including inflammatory cytokine secretion and viral mechanisms.
Certain derivatives of the parent spiro compound have demonstrated potent inhibitory effects on the production of key pro-inflammatory and pro-angiogenic cytokines. Azaspirane, a derivative of 2-azaspiro[4.5]decane, significantly inhibits the secretion of Interleukin-6 (IL-6) and Vascular Endothelial Growth Factor (VEGF). nih.gov This inhibition occurs in bone marrow stromal cells, even when stimulated by binding to multiple myeloma cells. nih.gov IL-6 is a critical survival factor for these cancer cells, and VEGF promotes the growth of blood vessels that supply tumors. nih.gov By blocking the secretion of these cytokines, azaspirane disrupts the supportive tumor microenvironment. nih.gov This activity highlights a mechanism of action that extends beyond direct cytotoxicity to the modulation of cell-cell signaling pathways. nih.gov
A significant area of research has focused on N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives as inhibitors of influenza virus replication. nih.govnih.gov These compounds specifically target an early stage of the viral lifecycle: the fusion of the viral envelope with the host cell membrane. nih.govresearchgate.net This process is mediated by the viral surface glycoprotein, hemagglutinin (HA). nih.govtandfonline.com
The mechanism involves the inhibitor binding to the stem region of the HA protein. nih.govresearchgate.net This binding stabilizes the pre-fusion conformation of HA, preventing the pH-triggered conformational change that is essential for membrane fusion to occur. explorationpub.com Molecular modeling and resistance mutation studies have identified a potential binding cavity in the HA2 subunit. nih.gov For influenza A/H3N2 strains, this pocket involves key amino acid residues such as Arginine-54 and Glutamic acid-57. nih.gov Viruses that develop resistance to these inhibitors often show mutations in this region of the HA protein, such as D112N in the HA2 subunit. nih.gov
These inhibitors show subtype specificity, with potent activity against influenza A/H3N2 strains, while being largely inactive against H1N1, H5N1, and influenza B viruses. nih.govexplorationpub.com The lead compound from one study, designated 4c, displayed 50% effective concentrations (EC₅₀) in the range of 3 to 23 μM against different H3N2 strains. nih.gov Another derivative, S20, was found to be a potent inhibitor of group 1 influenza A viruses (H1N1 and H5N1). acs.org
Interactive Data Table: Anti-Influenza Activity of this compound Derivatives
| Compound | Virus Strain | Activity (EC₅₀) | Mechanism of Action |
| Compound 4c | Influenza A/H3N2 | 3 - 23 µM | HA-mediated fusion inhibition |
| Compound 2b | Influenza A/H3N2 | 2.1 µM | HA-mediated fusion inhibition |
| Compound 2d | Influenza A/H3N2 | 3.4 µM | HA-mediated fusion inhibition |
| S20 | Influenza A (H1N1, H5N1) | Submicromolar IC₅₀ | HA-mediated fusion inhibition |
Modulation of AP-1 Pathway
The Activator Protein 1 (AP-1) is a transcription factor that plays a crucial role in regulating genes involved in cellular proliferation, differentiation, and apoptosis. nih.govacs.org Dysregulation of the AP-1 signaling pathway is implicated in various diseases, including cancer and inflammatory disorders. nih.govresearchgate.net
Small-molecule inhibitors based on the this compound scaffold have been discovered through pharmacophore modeling and lead-hopping techniques. nih.govniph.go.jp These compounds were found to inhibit the activity of AP-1 through a dual mechanism. nih.gov They directly interfere with the binding of the AP-1 complex (composed of proteins like c-Fos and c-Jun) to its consensus DNA sequence, the TPA-responsive element (TRE). nih.govnih.gov In ELISA-based DNA-binding assays, these spiro compounds displayed inhibitory activity, although lower than some peptide-based inhibitors. nih.govacs.org
Furthermore, these compounds also inhibit the transactivation activity of AP-1 within the cell. nih.gov In cell-based reporter gene assays using TPA-stimulated NIH3T3 cells, derivatives with the this compound scaffold were shown to inhibit the expression of an AP-1-driven luciferase reporter gene with IC₅₀ values ranging from 5.0 to 13.3 μM. nih.govacs.org This demonstrates that the compounds can permeate cells and interfere with the AP-1 signaling pathway, ultimately downregulating the expression of AP-1 target genes. researchgate.net
Interactive Data Table: AP-1 Pathway Inhibition
| Compound Scaffold | Assay Type | Target | Activity (IC₅₀) |
| This compound | ELISA | AP-1 DNA Binding | 420 - 650 µM |
| This compound | Cell-based Luciferase Assay | AP-1 Transactivation | 5.0 - 13.3 µM |
Advanced Research Applications and Future Directions for 1 Thia 4 Azaspiro 4.5 Decane Scaffolds
Design and Development of Novel Chemical Probes
The application of the 1-thia-4-azaspiro[4.5]decane scaffold in the design of novel chemical probes for bio-imaging and diagnostics is an emerging area with considerable potential. Chemical probes are essential tools for visualizing and understanding biological processes in real-time. While direct examples of this compound-based probes are not extensively documented, the structural characteristics of the scaffold make it a promising candidate for future development.
The development of such probes often involves conjugating the core scaffold to a reporter molecule, such as a fluorophore. Research has demonstrated the synthesis of this compound derivatives that incorporate other heterocyclic systems known for their fluorescent properties, such as 1,3,4-thiadiazoles. In these instances, the spiro-scaffold serves as a structural framework to which the fluorescent moiety is attached. This illustrates the chemical feasibility of creating more complex molecules suitable for imaging applications.
Furthermore, related azaspiro compounds have shown promise in advanced imaging techniques. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been successfully developed and assessed as radioligands for Positron Emission Tomography (PET) imaging, which is used to study specific biological targets in vivo. This successful application in a closely related spirocyclic system suggests a viable path forward for developing this compound-based probes for similar diagnostic purposes. The inherent ability to functionalize the scaffold allows for the potential attachment of various tags, opening possibilities for creating a new generation of probes for studying complex biological systems.
Utility as Versatile Building Blocks in Complex Organic Synthesis
The this compound framework is highly valued as a versatile building block in the field of organic synthesis. Its unique spirocyclic structure, which incorporates both sulfur and nitrogen heteroatoms, provides a rigid yet modifiable foundation for constructing more elaborate molecules. This has established the scaffold as a privileged structure in drug discovery programs, enabling the creation of extensive chemical libraries for biological screening.
One of the most efficient methods for preparing the core structure is through a one-pot, three-component reaction. This process typically involves the condensation of a ketone (like cyclohexanone), an aromatic amine, and mercaptoacetic acid. This straightforward synthesis makes the scaffold readily accessible for further chemical elaboration.
Once formed, the this compound core serves as a starting point for a variety of complex chemical transformations. Researchers have successfully used it to synthesize a range of derivative compounds with significant biological potential, including:
Thiazolopyrimidines nih.gov
1,3,4-Thiadiazole (B1197879) Thioglycosides nih.gov
N-acyl and N-aroyl derivatives mdpi.com
The spirocyclic nature of the compound imparts a distinct three-dimensionality, which is a desirable trait in modern drug design. This conformational rigidity helps to orient appended functional groups in precise spatial arrangements, which can enhance binding affinity and selectivity to biological targets. The ability to undergo various reactions, such as substitutions and oxidations, further expands its utility, making it a cornerstone for synthesizing intricate molecular architectures aimed at therapeutic applications.
Exploration in Antiviral Drug Development
One of the most significant applications of the this compound scaffold has been in the exploration of novel antiviral agents. Derivatives of this compound have demonstrated potent activity against several viruses, most notably human coronavirus and influenza virus, establishing the scaffold as a chemical structure of high relevance for antiviral drug development. fluorochem.co.uk
Anti-Coronavirus Activity: Research has led to the synthesis of 1-thia-4-azaspiro[4.5]decan-3-one derivatives that show significant inhibitory effects on human coronavirus 229E (HCoV-229E) replication. fluorochem.co.uknih.gov In one key study, a series of compounds were developed where substitutions at the C-2 and C-8 positions of the spiro ring were found to be critical for activity. The most potent compound identified was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide, which exhibited an EC₅₀ (half-maximal effective concentration) value of 5.5 µM against HCoV-229E. fluorochem.co.uknih.gov This level of activity is comparable to known coronavirus inhibitors used as controls in the study. fluorochem.co.uknih.gov
Anti-Influenza Activity: The scaffold has also been utilized to design potent inhibitors of the influenza virus. A series of N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamides were designed as inhibitors of the influenza virus fusion process, which is mediated by the viral surface protein hemagglutinin. vwr.com Several of these compounds displayed specific and potent activity against the influenza A/H3N2 subtype. Data from hemolysis inhibition assays confirmed that these molecules act by disrupting the hemagglutinin-mediated fusion step. vwr.com In a separate study, further optimization led to derivatives with even stronger anti-influenza activity. nih.gov
The table below summarizes the findings from key studies on the antiviral activity of this compound derivatives.
| Compound ID | Target Virus | Reported Activity (EC₅₀) | Reference |
| 8n (see table) | Human Coronavirus 229E | 5.5 µM | fluorochem.co.uknih.gov |
| 8m (see table) | Human Coronavirus 229E | 8.1 µM | nih.gov |
| 8p (see table) | Human Coronavirus 229E | 6.1 µM | nih.gov |
| 2b (see table) | Influenza A/H3N2 | 2.1 µM | vwr.com |
| 2d (see table) | Influenza A/H3N2 | 3.4 µM | vwr.com |
| 3a (see table) | Influenza A/H3N2 | 5.2 µM | nih.gov |
These findings underscore the versatility of the this compound scaffold in generating compounds with distinct antiviral profiles, making it a crucial area for future research in the face of ongoing viral threats.
Potential in Receptor-Targeted Ligand Design
The structural properties of the this compound scaffold make it an attractive framework for the design of receptor-targeted ligands. Its value in this area stems from its conformational rigidity and its potential to act as a structural mimic (isostere) for other pharmacologically important molecules.
The spirocyclic core provides a rigid anchor that limits the conformational freedom of the molecule. This is highly advantageous in ligand design because it reduces the entropic penalty upon binding to a receptor and helps to pre-organize attached functional groups into an optimal orientation for molecular recognition. This precise positioning can lead to higher binding affinity and greater selectivity for the intended biological target.
Notably, the spirothiazolidine motif is considered a valuable isostere for other spirocyclic systems known to interact with important drug targets, such as G protein-coupled receptors (GPCRs). These related scaffolds include spiroimidazolidines and spirohydantoins, which have known applications in peptidomimetics and as ligands for GPCRs. The structural similarity suggests that this compound derivatives could be designed to target these same receptor families.
This potential has been realized in the context of antiviral drug design, where derivatives have been shown to target specific viral proteins. For example, in silico docking studies have indicated that certain N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide inhibitors of the influenza virus have a binding pocket within the stem region of the hemagglutinin protein. researchgate.net This demonstrates a clear case of the scaffold enabling targeted interactions with a specific protein receptor, preventing the conformational changes necessary for viral entry. The adaptability of the scaffold makes it an ideal candidate for further structure-activity relationship (SAR) studies aimed at discovering novel and selective receptor ligands.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
